molecular formula C18H15N5OS3 B492764 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 671200-20-7

2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B492764
CAS No.: 671200-20-7
M. Wt: 413.5g/mol
InChI Key: ZYVZLUVLKKZVSZ-UHFFFAOYSA-N
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Description

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, and a thiadiazole moiety, which contributes to its diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves multi-step organic reactionsThe final step often involves the acylation of the intermediate compound to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings .

Scientific Research Applications

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the formation of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide stands out due to its combined structural features, which confer unique reactivity and biological activity. The presence of both thieno[2,3-d]pyrimidine and thiadiazole moieties allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS3/c1-10-11(2)26-17-14(10)16(19-9-20-17)25-8-13(24)21-18-22-15(23-27-18)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZLUVLKKZVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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